2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate
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Overview
Description
2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzyl group substituted with a methylsulfonyl group and a carbamate group attached to a 3,5-dichlorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate typically involves the reaction of 2-(methylsulfonyl)benzyl chloride with N-(3,5-dichlorophenyl)carbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The dichlorophenyl ring may enhance the compound’s binding affinity to its target, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)benzyl N-(3,4-dichlorophenyl)carbamate
- 2-(methylsulfonyl)benzyl N-(3,5-difluorophenyl)carbamate
- 2-(methylsulfonyl)benzyl N-(3,5-dibromophenyl)carbamate
Uniqueness
2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate is unique due to the presence of the 3,5-dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern on the phenyl ring can affect the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-methylsulfonylphenyl)methyl N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-23(20,21)14-5-3-2-4-10(14)9-22-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIFSJPPOUXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1COC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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